Superior CMV Prophylaxis in Solid Organ Transplantation: A Direct Head-to-Head Comparison with Oral Acyclovir
In a randomized controlled trial of CMV-seropositive liver transplant recipients, a prophylactic regimen of oral ganciclovir resulted in a significantly lower incidence of CMV disease compared to oral acyclovir after an initial 2-week IV ganciclovir induction [1].
| Evidence Dimension | Incidence of CMV disease within first year post-transplant |
|---|---|
| Target Compound Data | 0.9% (1 of 110 patients) |
| Comparator Or Baseline | Oral acyclovir: 7.3% (8 of 109 patients) |
| Quantified Difference | 7.3% vs 0.9%; P=0.019 |
| Conditions | Liver transplant recipients, CMV-seropositive, 100-day prophylaxis regimen |
Why This Matters
This 8-fold reduction in CMV disease establishes oral ganciclovir as a superior prophylactic agent to oral acyclovir in this high-risk population, justifying its selection despite higher cost and potential for myelosuppression.
- [1] Winston, D. J., et al. (2003). Randomized controlled trial of oral ganciclovir versus oral acyclovir after induction with intravenous ganciclovir for long-term prophylaxis of cytomegalovirus disease in cytomegalovirus-seropositive liver transplant recipients. Transplantation, 75(2), 229-233. View Source
